Acalabrutinib

BTK Selectivity Off-Target Kinase Kinase Profiling

Acalabrutinib (ACP-196) is the preferred BTK inhibitor for studies requiring strict kinase selectivity. Unlike ibrutinib, it does not inhibit EGFR or ITK (IC50 >1000 nM), eliminating confounding off-target effects in BCR signaling, T-cell, and NK-cell assays. Its superior cardiovascular safety profile—demonstrated in the ELEVATE-RR trial—reduces cardiotoxic confounders in chronic murine xenograft models. The shorter half-life enables rapid washout for downstream analyses. Procure acalabrutinib when BTK-specific effects must be isolated or long-term tolerability is critical.

Molecular Formula C26H23N7O2
Molecular Weight 465.5 g/mol
CAS No. 1420477-60-6
Cat. No. B560132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcalabrutinib
CAS1420477-60-6
SynonymsAcalabrutinib;  1420477-60-6;  ACP-196;  ACP196;  ACP 196 Calquence;  (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
Molecular FormulaC26H23N7O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
InChIInChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1
InChIKeyWDENQIQQYWYTPO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid
SolubilityFreely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6

Structure & Identifiers


Interactive Chemical Structure Model





Acalabrutinib (CAS 1420477-60-6): An Irreversible Second-Generation BTK Inhibitor with Quantifiable Selectivity Advantage


Acalabrutinib (ACP-196) is an orally bioavailable, irreversible, second-generation Bruton tyrosine kinase (BTK) inhibitor that covalently binds to cysteine 481 (Cys481) in the ATP-binding pocket of BTK [1][2]. It is a small molecule belonging to the class of covalent BTK inhibitors, specifically developed to improve upon the selectivity profile of first-generation agents. Its primary clinical indications include the treatment of adult patients with chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and mantle cell lymphoma (MCL) [3]. Structurally, acalabrutinib features a reactive butynamide electrophile rather than an acrylamide, which reduces its intrinsic chemical reactivity and consequently limits off-target kinase inhibition relative to earlier BTK inhibitors [1].

Why Acalabrutinib Cannot Be Considered a Generic Substitute for First-Generation BTK Inhibitors


Acalabrutinib and ibrutinib both inhibit BTK, but their pharmacologic and clinical profiles are not interchangeable. Key differences in off-target kinase inhibition translate directly into divergent clinical safety and tolerability outcomes. For instance, acalabrutinib does not inhibit epidermal growth factor receptor (EGFR) or interleukin-2-inducible T-cell kinase (ITK), whereas ibrutinib does [1][2]. This selectivity difference is a primary driver of the significantly lower incidence of cardiovascular adverse events, particularly atrial fibrillation and hypertension, observed with acalabrutinib in head-to-head clinical trials and real-world analyses [3]. Furthermore, acalabrutinib exhibits a distinct pharmacokinetic profile, including a much smaller volume of distribution and shorter half-life than ibrutinib, which informs different dosing schedules and may have implications for drug washout and management of adverse events [4]. These quantifiable differences preclude simple substitution and mandate careful, evidence-based selection.

Acalabrutinib (CAS 1420477-60-6) Quantified Differentiation vs. Ibrutinib: An Evidence Guide for Scientific Selection


Kinase Selectivity: Acalabrutinib Spares Key Off-Target Kinases EGFR and ITK

Acalabrutinib demonstrates markedly higher selectivity for Bruton tyrosine kinase (BTK) compared to ibrutinib, with virtually no inhibitory activity against key off-target kinases such as EGFR and ITK. In a comparative kinase profiling assay, acalabrutinib exhibited an IC50 of >1000 nM for both EGFR and ITK, indicating minimal inhibition, whereas ibrutinib is known to inhibit these kinases at clinically relevant concentrations [1]. Furthermore, acalabrutinib shows 323-fold and 94-fold selectivity over the TEC family members ITK and TXK, respectively .

BTK Selectivity Off-Target Kinase Kinase Profiling

Pharmacokinetics: Acalabrutinib Exhibits a Smaller Volume of Distribution and Shorter Half-Life vs. Ibrutinib

Acalabrutinib and ibrutinib have distinctly different pharmacokinetic profiles. Acalabrutinib is characterized by a much smaller volume of distribution at steady state (Vss) and a significantly shorter plasma half-life (t1/2) compared to ibrutinib [1]. This translates to a different dosing regimen: acalabrutinib is administered at 100 mg twice daily, whereas ibrutinib is given at 420 mg once daily [2].

Pharmacokinetics Volume of Distribution Half-Life

Cardiovascular Safety: Acalabrutinib Reduces Risk of Atrial Fibrillation by 41% and Hypertension by 35% Compared to Ibrutinib

In a large real-world analysis of over 2,100 patients in each treatment group, acalabrutinib was associated with a significantly lower incidence of cardiovascular adverse events compared to ibrutinib. The incidence of new-onset atrial fibrillation/flutter was 5.8% with acalabrutinib versus 11.7% with ibrutinib, corresponding to a 41% reduction in risk (HR 0.59) [1]. Similarly, the incidence of hypertension was 15% with acalabrutinib versus 26.3% with ibrutinib, a 35% risk reduction (HR 0.65) [1]. These findings validate results from the pivotal head-to-head ELEVATE-RR phase 3 trial, which reported all-grade atrial fibrillation/flutter in 9.4% of acalabrutinib patients versus 16.0% of ibrutinib patients (P=0.02) [2].

Cardiovascular Safety Atrial Fibrillation Hypertension

Treatment Tolerability: Acalabrutinib Reduces Discontinuations Due to Adverse Events by 31% Compared to Ibrutinib

Improved tolerability with acalabrutinib is reflected in lower rates of treatment discontinuation due to adverse events. In the ELEVATE-RR head-to-head trial, 14.7% of patients in the acalabrutinib arm discontinued treatment due to adverse events, compared to 21.3% in the ibrutinib arm [1]. This represents a 31% relative reduction in the rate of discontinuation. Real-world data corroborate this finding, with patients on acalabrutinib having significantly lower odds of discontinuing therapy due to adverse events compared to ibrutinib (Odds Ratio 0.39, 95% CI 0.20-0.73, p=0.002) [2].

Treatment Discontinuation Adverse Events Tolerability

Equivalent Progression-Free Survival (PFS) with Superior Safety: ELEVATE-RR Phase 3 Head-to-Head Trial

In the ELEVATE-RR trial—the first randomized phase 3 head-to-head comparison of two BTK inhibitors in CLL—acalabrutinib demonstrated non-inferior progression-free survival (PFS) compared to ibrutinib while achieving a superior safety profile. After a median follow-up of 40.9 months, the median PFS was 38.4 months in both treatment arms, with a hazard ratio of 1.00 (95% CI, 0.79 to 1.27), formally establishing non-inferiority [1]. The trial enrolled 533 patients with previously treated CLL and high-risk genomic features (del(17p) or del(11q)).

Progression-Free Survival ELEVATE-RR Non-Inferiority

Recommended Research and Procurement Scenarios for Acalabrutinib (CAS 1420477-60-6) Based on Quantified Differentiation


In Vivo B-Cell Malignancy Models Requiring Prolonged Dosing with Minimal Cardiotoxicity

For chronic dosing studies in murine xenograft or transgenic models of CLL or MCL, acalabrutinib is the preferred BTK inhibitor. Its in vivo potency is greater than ibrutinib, and its improved safety profile [1] minimizes confounding cardiotoxic effects that could impact study endpoints or necessitate early euthanasia. The shorter half-life [2] also provides better control over drug exposure and facilitates rapid washout for downstream analyses. Researchers should procure acalabrutinib for studies where long-term tolerability and cardiovascular safety are critical variables.

Selective BTK Inhibition Studies: Investigating BCR Signaling Without EGFR or ITK Confounding

In vitro and ex vivo studies investigating B-cell receptor (BCR) signaling pathways require a highly selective BTK inhibitor to avoid misinterpretation of results due to off-target kinase inhibition. Acalabrutinib's demonstrated lack of activity against EGFR and ITK (IC50 >1000 nM) [1] makes it an essential tool for these experiments, whereas ibrutinib's off-target inhibition of these kinases [2] would confound analyses of T-cell function, NK-cell activity, and epithelial cell biology. Procurement of acalabrutinib is indicated for any signaling study where BTK-specific effects must be isolated.

Clinical Trial Comparator or Background Therapy in BTK Inhibitor Combination Studies

Given its established non-inferior efficacy and superior safety versus ibrutinib in the ELEVATE-RR trial [1], acalabrutinib is increasingly selected as the control arm or backbone therapy in clinical trials evaluating novel BTK inhibitor combinations or next-generation agents. Its improved cardiovascular safety profile [2] reduces trial dropout due to adverse events, preserving statistical power and providing a cleaner safety signal for the investigational agent. Sponsors and CROs should prioritize acalabrutinib for trials where minimizing competing toxicities is paramount.

Real-World Evidence and Pharmacovigilance Studies Focusing on Long-Term Tolerability

For health outcomes research and real-world evidence generation, acalabrutinib provides a unique case study in how improved kinase selectivity translates into measurable reductions in healthcare resource utilization. Data show that acalabrutinib is associated with fewer hypertension events, lower hospital admission rates for cardiovascular medical events of interest, and shorter hospital stays compared to ibrutinib [1][2]. Procurement of acalabrutinib for use in population-level studies is justified when the research objective is to quantify the real-world impact of differentiated safety profiles on patient outcomes and healthcare economics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acalabrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.